7-Fluoro-5-iodo-1H-indazole
Description
Overview of the Indazole Heterocyclic System in Contemporary Chemical Research
Indazole, a bicyclic aromatic heterocycle with the chemical formula C₇H₆N₂, is a cornerstone of modern medicinal chemistry. nih.gov This privileged scaffold, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form. nih.govmdpi.com The unique chemical properties and versatile nature of the indazole ring system make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. igi-global.comnih.gov Its significance is underscored by its presence in numerous clinically approved drugs and investigational compounds, highlighting its vast therapeutic potential. nih.govigi-global.com Indazole derivatives have been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comigi-global.comnih.gov
Strategic Importance of Halogenation in Modulating Indazole Reactivity and Scaffold Design
The introduction of halogen atoms onto the indazole core, a process known as halogenation, is a critical strategy in medicinal chemistry for fine-tuning the properties of the resulting analogues. rsc.org Halogens can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. For instance, the presence of halogens can enhance binding to biological targets and improve membrane permeability.
Specifically, the incorporation of fluorine can increase metabolic stability, while heavier halogens like iodine serve as versatile handles for further molecular elaboration through various cross-coupling reactions. chim.it This strategic functionalization allows for the creation of diverse molecular libraries with a wide range of biological activities. nih.gov The ability to introduce halogens at specific positions on the indazole ring with high regioselectivity is crucial for the rational design of novel drug candidates. chim.itnih.gov
Positional Isomerism and Directed Research Focus on 7-Fluoro-5-iodo-1H-indazole
Positional isomerism, where substituents are located at different positions on the indazole core, plays a pivotal role in determining the biological and chemical properties of halogenated indazoles. The specific arrangement of halogen atoms can lead to vastly different steric and electronic environments, resulting in divergent biological activities among isomers.
The compound This compound is a subject of directed research interest due to its unique substitution pattern. The presence of a fluorine atom at the 7-position and an iodine atom at the 5-position creates a molecule with distinct electronic and steric properties. This specific arrangement makes it a valuable and versatile building block in synthetic and medicinal chemistry. bldpharm.comchemimpex.com The iodine atom, in particular, provides a reactive site for introducing further complexity through well-established chemical transformations, enabling the synthesis of a diverse array of more complex indazole derivatives. chim.it
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1260381-29-0 |
| Molecular Formula | C₇H₄FIN₂ |
| Molecular Weight | 262.02 g/mol |
| Appearance | Beige to light brown solid |
| Purity | ≥ 95% (HPLC) |
| Storage Conditions | 0-8°C |
This data is compiled from publicly available information. chemimpex.com
Structure
3D Structure
Properties
CAS No. |
1260381-29-0 |
|---|---|
Molecular Formula |
C7H4FIN2 |
Molecular Weight |
262.026 |
IUPAC Name |
7-fluoro-5-iodo-1H-indazole |
InChI |
InChI=1S/C7H4FIN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11) |
InChI Key |
UVMNZTJYKQSREA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C=NN2)F)I |
Synonyms |
7-Fluoro-5-iodo-1H-indazole |
Origin of Product |
United States |
Chemical Reactivity and Advanced Functionalization of 7 Fluoro 5 Iodo 1h Indazole
Electrophilic Aromatic Substitution Reactions on the Halogenated Indazole Core
Indazoles are heteroaromatic systems that can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com The regioselectivity of these reactions on the 7-Fluoro-5-iodo-1H-indazole core is dictated by the electronic effects of the existing substituents. The fluorine atom at the C7 position and the iodine atom at the C5 position are both electron-withdrawing groups, which generally deactivate the benzene (B151609) ring towards electrophilic attack. However, their directing effects can be exploited for further functionalization.
Nucleophilic Aromatic Substitution Reactions Involving Halogen Atoms
The electron-deficient nature of the benzene ring in this compound, caused by the electron-withdrawing fluorine and iodine atoms, makes it susceptible to nucleophilic aromatic substitution (SNA_r) reactions. While the fluorine atom can undergo nucleophilic substitution, the larger and more polarizable iodine atom is generally a better leaving group in such reactions. chemblink.comambeed.com
The reactivity towards nucleophiles is enhanced by the presence of the electron-withdrawing fluorine atom ortho to the iodine. This makes the C5 position a prime target for nucleophilic attack by species such as alkoxides, amines, or thiolates, leading to the displacement of the iodide. The feasibility and rate of these reactions are dependent on the strength of the nucleophile and the reaction conditions, such as temperature and solvent.
Directed Metalation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. nih.gov This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. nih.gov In the context of this compound, the N1-proton of the indazole ring can be deprotonated, and the resulting indazolide can direct metalation.
Alternatively, protection of the N1-position with a suitable group can allow for directed metalation at other positions on the ring. mobt3ath.com For instance, an N-benzyl group can direct lithiation to the C7 position. However, in this compound, the C7 position is already occupied by a fluorine atom. The directing ability of the fluorine and iodine atoms themselves in DoM is less pronounced than that of stronger DMGs. Nevertheless, the acidic C4 and C6 protons could potentially be abstracted under specific basic conditions, allowing for the introduction of various electrophiles at these positions.
Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions
The presence of an iodine atom at the C5 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. chemblink.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity order for aryl halides in these couplings is generally I > Br > Cl, making the C-I bond at the C5 position the most reactive site for oxidative addition to the palladium catalyst. wikipedia.org
Suzuki-Miyaura Cross-Coupling for Arylation
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. mdpi.comaablocks.com this compound can be effectively coupled with a wide range of aryl and heteroaryl boronic acids or their esters at the C5 position. nih.gov This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. mdpi.com
The reaction is compatible with a variety of functional groups on both coupling partners, allowing for the synthesis of a diverse library of 5-aryl-7-fluoro-1H-indazoles. rsc.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as dehalogenation. mdpi.com
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Halogenated Indazoles
| Indazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 3-Iodo-5-methoxy-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 5-Methoxy-3-phenyl-1H-indazole | >80 |
| 3-Iodo-1H-indazole | Various arylboronic acids | PdCl₂(dppf) | K₂CO₃ | BMImBF₄ | 3-Aryl-1H-indazoles | 70-95 |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various arylboronic acids | XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones | Good to excellent |
This table presents representative examples from the literature and may not be specific to this compound, but illustrates the general applicability of the Suzuki-Miyaura reaction to iodinated indazole systems.
Sonogashira Coupling for Alkenylation and Alkynylation
The Sonogashira coupling reaction provides a powerful means to install alkyne moieties, which are versatile functional groups for further transformations. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org this compound can readily undergo Sonogashira coupling at the C5 position with various terminal alkynes. thieme-connect.de
This reaction allows for the introduction of both alkyl- and aryl-substituted acetylenes, leading to the formation of 5-alkynyl-7-fluoro-1H-indazoles. nih.gov These products can serve as key intermediates for the synthesis of more complex heterocyclic systems. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
Table 2: Examples of Sonogashira Coupling Reactions with Halogenated Indoles/Indazoles
This table provides examples from related heterocyclic systems to demonstrate the utility of the Sonogashira coupling for iodo-substituted heterocycles.
Buchwald-Hartwig Amination for N-Functionalization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active compounds. acs.org this compound can be subjected to Buchwald-Hartwig amination at the C5 position to introduce a variety of primary and secondary amines.
The choice of palladium precatalyst and ligand is critical for the success of this transformation, with various biaryl phosphine (B1218219) ligands being particularly effective. rsc.org The reaction conditions, including the base and solvent, must be carefully optimized to achieve high yields and accommodate a broad range of amine coupling partners. This methodology provides a direct route to 5-amino-7-fluoro-1H-indazole derivatives.
Table 3: Examples of Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product |
| 4-Bromotoluene | Morpholine | Pd(I) dimer/L1-L6 | KOtBu or NaOtBu | 1,4-Dioxane | 4-Morpholinotoluene |
| Aryl Chlorides | Primary Amines | Pd₂(dba)₃/tBuXPhos | NaOtBu | Toluene | N-Aryl Primary Amines |
| Aryl Bromides/Chlorides | Various Amines | (t-Bu)₂PNP(i-BuNCH₂CH₂)₃N/Pd | - | - | N-Aryl Amines |
This table illustrates the general conditions for Buchwald-Hartwig amination and is not specific to this compound.
Functional Group Interconversions and Derivatization Strategies on the Indazole Scaffold
The synthetic utility of this compound is largely defined by the reactivity of its distinct functional groups: the N-H of the pyrazole (B372694) ring, the carbon-iodine bond on the benzene ring, and to a lesser extent, the carbon-fluorine bond. The strategic manipulation of these sites allows for extensive derivatization, making it a valuable scaffold in medicinal chemistry and materials science. Key transformation strategies include transition-metal-catalyzed cross-coupling reactions at the C5-iodo position and regioselective alkylation at the N1 or N2 positions.
The presence of the iodine atom at the C5 position is particularly significant, as the carbon-iodine bond is the most labile among aryl halides for oxidative addition to a transition metal catalyst, a critical step in many cross-coupling reactions. wuxiapptec.com This makes the C5 position the primary site for introducing new carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The iodo group at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. These reactions are fundamental for building molecular complexity.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with a boronic acid or boronate ester. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ, in the presence of a base. nih.gov While specific studies on this compound are not prevalent in the literature, the reaction conditions are well-established for analogous 3-iodo- and 5-iodoindazoles. nih.govnih.gov These reactions generally exhibit high functional group tolerance. nih.gov
Commonly employed catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and the choice of base, such as sodium carbonate or potassium phosphate, can be crucial for the reaction's success. nih.govthieme-connect.de The reaction is often performed under microwave irradiation to reduce reaction times. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reaction on an Iodo-Indazole Scaffold Note: This table is illustrative, based on typical conditions for similar iodo-indazole substrates.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
| Iodo-indazole | Phenylboronic acid | Pd(PPh₃)₄ | 2N Na₂CO₃ | 1,4-Dioxane | 5-Phenyl-indazole | >80% nih.gov |
| Iodo-indazole | 2-Furylboronic acid | Pd(PPh₃)₄ | 2N Na₂CO₃ | 1,4-Dioxane | 5-(2-Furyl)-indazole | High nih.gov |
| Iodo-indazole | Vinylboronate | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 5-Vinyl-indazole | Good nih.gov |
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine). organic-chemistry.orgresearchgate.net For this compound, this provides a direct route to 5-alkynyl-substituted indazoles, which are valuable intermediates for further transformations or as final products in materials science. mdpi.com Studies on 3-iodoindazoles have shown that these reactions proceed smoothly, affording a wide range of alkynylated products. thieme-connect.dethieme-connect.de Protection of the indazole N-H group is sometimes employed to prevent side reactions and improve yields. mdpi.com
Table 2: Representative Sonogashira Coupling Reaction on an Iodo-Indazole Scaffold Note: This table is illustrative, based on typical conditions for similar iodo-indazole substrates.
| Reactant 1 | Reactant 2 | Pd Catalyst | Co-catalyst | Base/Solvent | Product | Yield |
| Iodo-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | 5-(Phenylethynyl)-indazole | High thieme-connect.de |
| Iodo-indazole | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | 3-(Indazol-5-yl)prop-2-yn-1-ol | Good thieme-connect.de |
| Iodo-indazole | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N/Toluene | 5-((Trimethylsilyl)ethynyl)-indazole | Good thieme-connect.de |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. google.comorganic-chemistry.org This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines. researchgate.net Applying this to this compound allows for the introduction of primary or secondary amines, amides, or N-H heterocycles at the C5 position. The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a base. rsc.org While aryl iodides are highly reactive, their use can sometimes lead to catalyst inhibition, making aryl bromides or chlorides preferable in some systems; however, the high reactivity of the C-I bond generally makes it a suitable starting point. wuxiapptec.com
Table 3: Representative Buchwald-Hartwig Amination on an Aryl Iodide Scaffold Note: This table is illustrative, based on general conditions for aryl iodides.
| Reactant 1 | Amine | Pd Catalyst/Ligand | Base | Solvent | Product |
| Aryl Iodide | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-Aryl-morpholine |
| Aryl Iodide | Aniline (B41778) | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | N,N-Diphenylamine |
| Aryl Iodide | Benzylamine | XPhos Pd G2 / XPhos | K₃PO₄ | t-Amyl alcohol | N-Benzyl-N-arylamine |
N-Alkylation of the Indazole Ring
The indazole ring contains two nitrogen atoms (N1 and N2) that can be alkylated. The alkylation of unsymmetrical indazoles often results in a mixture of N1 and N2 isomers, and the regioselectivity is influenced by steric and electronic factors of both the indazole substituents and the alkylating agent. d-nb.info
For this compound, the fluorine atom at the C7 position is expected to exert a significant directing effect. Studies on C7-substituted indazoles (e.g., with -NO₂ or -CO₂Me groups) have shown that such substituents strongly favor alkylation at the N2 position. d-nb.inforesearchgate.net This is attributed to steric hindrance at the N1 position and electronic effects that make the N2 atom more nucleophilic. Therefore, direct alkylation of this compound is predicted to yield predominantly the N2-alkylated product.
Common conditions for N-alkylation involve a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide or tosylate. d-nb.info
Table 4: Predicted Regioselectivity of N-Alkylation for this compound Note: This table is based on established trends for C7-substituted indazoles. d-nb.info
| Substrate | Alkylating Agent | Base / Solvent | Major Product | Minor Product | Predicted Regioisomeric Ratio (N2:N1) |
| This compound | Methyl Iodide | NaH / THF | 7-Fluoro-5-iodo-2-methyl-2H-indazole | 7-Fluoro-5-iodo-1-methyl-1H-indazole | High (e.g., >95:5) |
| This compound | Benzyl Bromide | K₂CO₃ / DMF | 2-Benzyl-7-fluoro-5-iodo-2H-indazole | 1-Benzyl-7-fluoro-5-iodo-1H-indazole | High |
Spectroscopic Analysis and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Structure Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7-Fluoro-5-iodo-1H-indazole. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be established.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and iodine atoms. Based on data from related substituted indazoles, the proton at the C3 position is anticipated to appear as a singlet, while the protons at the C4 and C6 positions would likely present as doublets, with their coupling patterns influenced by the adjacent fluorine atom. The N-H proton typically appears as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound would display signals for the seven carbon atoms of the indazole core. The carbons directly bonded to the fluorine and iodine atoms (C7 and C5, respectively) will show significant shifts in their resonance frequencies. The C7 signal will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature confirming the position of the fluorine substituent.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. biophysics.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift would be indicative of the fluorine being attached to an aromatic ring. biophysics.org Furthermore, this signal would likely be split into a doublet of doublets due to coupling with the adjacent protons, providing further structural confirmation. The analysis of fluorine relaxation can also offer quantitative estimates of molecular mobility. biophysics.org
Expected NMR Data for this compound (Note: The following data are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as direct published data is limited.)
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | H-3 | 8.0 - 8.3 | s | - |
| ¹H | H-4 | 7.4 - 7.6 | d | J(H,H) = ~8-9 Hz |
| ¹H | H-6 | 7.8 - 8.0 | d | J(H,F) = ~6-8 Hz |
| ¹H | N1-H | 12.0 - 13.5 | br s | - |
| ¹³C | C-3 | 135 - 138 | - | - |
| ¹³C | C-4 | 120 - 123 | - | - |
| ¹³C | C-5 | 85 - 90 | - | - |
| ¹³C | C-6 | 130 - 133 | - | J(C,F) = ~3-5 Hz |
| ¹³C | C-7 | 150 - 155 | - | ¹J(C,F) = ~240-250 Hz |
| ¹³C | C-7a | 140 - 143 | - | J(C,F) = ~10-15 Hz |
| ¹³C | C-3a | 125 - 128 | - | - |
| ¹⁹F | F-7 | -110 to -130 | dd | J(F,H6) = ~6-8 Hz, J(F,H4) = ~1-2 Hz |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight of this compound and to gain insights into its structural integrity through the analysis of its fragmentation patterns.
In a typical mass spectrum, this compound (molecular formula C₇H₄FIN₂) would exhibit a prominent molecular ion peak [M]⁺ corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition, confirming the molecular formula with a high degree of accuracy.
The fragmentation of the indazole ring under electron impact ionization would likely involve the loss of small molecules such as HCN or N₂. The presence of the iodine atom would also lead to a characteristic isotopic pattern and a significant fragment corresponding to the loss of the iodine radical. The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.
Predicted Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Description |
| [M]⁺ | 261.94 | Molecular Ion |
| [M-I]⁺ | 135.04 | Loss of Iodine |
| [M-HCN]⁺ | 234.94 | Loss of Hydrogen Cyanide |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration in the region of 3100-3300 cm⁻¹, indicative of the proton on the indazole nitrogen. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-F stretching vibration, a strong absorption, is anticipated in the 1200-1300 cm⁻¹ range, while the C-I stretching vibration would be found at lower frequencies, typically below 600 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the C-C and C=C bonds of the aromatic system, as well as the C-I bond. nih.gov The combination of both IR and Raman spectra provides a comprehensive vibrational analysis of the molecule. wiley.com
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3100 - 3300 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-F Stretch | 1200 - 1300 | IR |
| C-I Stretch | < 600 | IR, Raman |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While a crystal structure for this compound has not been publicly reported, studies on similar substituted indazoles suggest that it would likely crystallize in a hydrogen-bonded network. csic.esrsc.org
A successful crystallographic analysis would confirm the planar structure of the indazole ring system and provide accurate measurements of the C-F and C-I bond lengths. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the nitrogen atom of a neighboring molecule, which often leads to the formation of dimers or polymeric chains in the solid state. csic.es Such information is crucial for understanding the material's physical properties and its potential for forming specific interactions in a biological or materials context.
Advanced Chromatographic Methods for Purity Assessment and Isolation in Research
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and purity assessment of this compound. bldpharm.com Given its aromatic and moderately polar nature, reversed-phase HPLC is a suitable method for its analysis.
A typical reversed-phase HPLC method would employ a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. The retention time of the compound would be a characteristic property under specific chromatographic conditions.
For purity assessment, a diode-array detector (DAD) or a UV detector would be used to monitor the elution of the compound from the column. The purity is determined by the percentage of the total peak area that corresponds to the main component. Preparative HPLC can be used to isolate the compound in high purity from a reaction mixture. The progress of reactions involving this compound can also be monitored using Thin Layer Chromatography (TLC).
| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection | Application |
| HPLC | C18 | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | UV/DAD | Purity assessment, Isolation |
| TLC | Silica Gel | Ethyl Acetate/Hexane | UV (254 nm) | Reaction monitoring |
Computational and Theoretical Chemistry Studies of 7 Fluoro 5 Iodo 1h Indazole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of halogenated indazoles like 7-Fluoro-5-iodo-1H-indazole. researchgate.net
Electronic Structure and Stability:
DFT calculations can be used to model the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. For instance, the calculation of Mulliken charges can quantify the electron-donating or -withdrawing effects of the substituents.
Reactivity Prediction:
DFT studies can predict the reactivity of halogenated indazoles in various chemical transformations. chim.it For example, in cross-coupling reactions like the Suzuki-Miyaura coupling, DFT can model the transition states to predict activation barriers, thereby guiding the selection of appropriate catalysts and reaction conditions. researchgate.netmdpi.com The electronic effects of the fluoro and iodo substituents play a crucial role in determining the regioselectivity of such reactions. chim.itmdpi.com
Table 1: Calculated Properties of Indazole Tautomers This table is interactive. Users can sort the data by clicking on the column headers.
| Tautomer | Relative Stability (kcal/mol) | Key Electronic Feature |
|---|---|---|
| 1H-Indazole | 0 | More thermodynamically stable. |
Molecular Dynamics and Conformational Analysis of Halogenated Indazole Systems
For halogenated systems, non-covalent interactions such as halogen bonding can play a significant role in determining the conformational preferences and intermolecular interactions. beilstein-journals.org MD simulations can model the behavior of this compound in different environments, such as in solution or within a protein binding site, revealing the flexibility of the molecule and the dynamic nature of its interactions. researchgate.netmit.edu This information is particularly valuable in drug design, where understanding the conformational landscape of a ligand is crucial for predicting its binding affinity to a biological target. tandfonline.com
Conformational analysis of related halogenated pyran systems has shown that repulsion between axial halogens can lead to deviations in intra-annular torsion angles, with the effect increasing with the size of the halogen. beilstein-journals.org Similar effects could be anticipated in heavily substituted indazole systems, influencing their three-dimensional structure.
In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can then be correlated with experimental data to confirm molecular structures. researchgate.netacs.org
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, has proven effective in predicting ¹H and ¹³C NMR chemical shifts for complex heterocyclic systems. researchgate.netacs.org For this compound, such calculations would predict the chemical shifts for the protons and carbons of the indazole core, taking into account the electronic effects of the fluorine and iodine substituents. Discrepancies between predicted and experimental spectra can often highlight subtle structural or electronic features not initially considered.
Table 2: Computational Methods for Spectroscopic Prediction This table is interactive. Users can sort the data by clicking on the column headers.
| Spectroscopic Technique | Computational Method | Predicted Parameters |
|---|---|---|
| NMR | GIAO/DFT researchgate.netacs.org | ¹H and ¹³C Chemical Shifts researchgate.netacs.org |
Elucidation of Reaction Mechanisms and Transition States through Theoretical Modeling
For instance, in the functionalization of the indazole core, theoretical studies can help understand the regioselectivity of a reaction. chim.itmdpi.com DFT calculations can be employed to compare the activation energies for reactions at different positions of the indazole ring, providing a rationale for the observed product distribution. wuxibiology.com The implicit PCM solvent model is often used to approximate the effect of the solvent on the reaction energetics. researchgate.netmdpi.com
In a study on the N2 alkylation of indazoles, QM analysis revealed that while the activation energy for N1 alkylation was initially calculated to be lower, considering the tautomeric equilibrium and the higher stability of the 1H-indazole starting material correctly predicted the observed selectivity for the N2 product. wuxibiology.com Such studies highlight the importance of considering all relevant species and equilibria in the theoretical modeling of reaction mechanisms.
Structure-Activity Relationship (SAR) and Ligand-Target Interaction Modeling at a Molecular Level
Computational methods play a crucial role in understanding the structure-activity relationships (SAR) of bioactive molecules like this compound and modeling their interactions with biological targets. researchgate.netnih.gov
Structure-Activity Relationship (SAR):
SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. mdpi.comnih.gov For halogenated indazoles, the nature and position of the halogen substituents can significantly impact their pharmacological properties. researchgate.netmdpi.com For example, the introduction of a fluorine atom can enhance metabolic stability and binding affinity. Computational tools can be used to quantify various molecular descriptors, such as lipophilicity (LogP) and topological polar surface area (TPSA), which are important for predicting the pharmacokinetic properties of a drug candidate.
Ligand-Target Interaction Modeling:
Molecular docking and molecular dynamics simulations are used to model the interaction of a ligand with its protein target at the atomic level. tandfonline.comacs.org These methods can predict the binding mode of a ligand in the active site of an enzyme, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. tandfonline.commdpi.com
In the context of this compound, these models could be used to predict its binding affinity to various kinases or other enzymes, which are common targets for indazole-based inhibitors. mdpi.com For example, in silico binding-site analysis using programs like SiteMap can characterize the "druggability" of a binding pocket. nih.govacs.org Furthermore, Free Energy Perturbation (FEP) calculations can be used to predict the change in binding affinity upon making small modifications to the ligand structure, guiding the optimization of lead compounds. nih.govacs.org
Role As a Chemical Building Block and Advanced Scaffold in Research
Design and Synthesis of Novel Indazole-Based Heterocycles
The 7-fluoro-5-iodo-1H-indazole scaffold is a versatile starting point for the synthesis of a wide array of novel indazole-based heterocycles. The presence of the iodine atom at the C5 position facilitates numerous palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis.
Key synthetic transformations include:
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the iodo-indazole with various boronic acids or esters. mdpi.comnih.gov This method allows for the introduction of a vast range of aryl and heteroaryl substituents at the 5-position, which is crucial for exploring structure-activity relationships (SAR) in drug discovery. nih.govrsc.org The reaction typically proceeds in high yield and is compatible with a variety of functional groups. nih.gov
Sonogashira Coupling: The reaction of the 5-iodo group with terminal alkynes, catalyzed by palladium and copper complexes, provides access to 5-alkynyl-indazole derivatives. austinpublishinggroup.com These products can serve as intermediates for further cyclization reactions to generate more complex fused heterocyclic systems.
Heck Coupling: This palladium-catalyzed reaction enables the introduction of alkenyl groups at the 5-position by reacting the iodo-indazole with alkenes.
Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 5-amino-indazole derivatives by coupling with various amines.
The fluorine atom at the C7 position, while less reactive in cross-coupling reactions than iodine, significantly influences the electronic properties of the indazole ring. It can enhance metabolic stability and modulate the pKa of the N-H proton, which is important for biological activity and molecular recognition. The N-H group of the indazole ring itself can be alkylated or arylated to further expand the chemical diversity of the resulting heterocycles. mdpi.com
| Reaction Type | Reagents/Catalysts | Position of Functionalization | Resulting Moiety |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C5 | Aryl/Heteroaryl |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | C5 | Alkynyl |
| Heck Coupling | Alkenes, Pd catalyst, Base | C5 | Alkenyl |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C5 | Amino |
| N-Alkylation/Arylation | Alkyl/aryl halides, Base | N1 | N-Alkyl/Aryl |
Development of Complex Polycyclic and Fused Ring Systems Incorporating the this compound Moiety
The strategic placement of reactive sites on the this compound scaffold facilitates its use in the construction of complex polycyclic and fused ring systems. These intricate molecular architectures are of significant interest in drug discovery as they can occupy unique regions of chemical space and offer improved selectivity for biological targets. nih.gov
The synthesis of such systems often involves a multi-step sequence where both the iodo- and fluoro- substituents, as well as the indazole nitrogen, are utilized. For example, an initial cross-coupling reaction at the C5-iodo position can be followed by an intramolecular cyclization reaction to form a new ring fused to the indazole core.
One common strategy involves an initial Sonogashira coupling to introduce an alkyne, which can then undergo an intramolecular reaction, such as a cyclization with a neighboring group, to form a third ring. Similarly, derivatives created via Suzuki coupling can be designed with functional groups that facilitate subsequent cyclization reactions, leading to rigid, conformationally constrained polycyclic structures. Research has demonstrated the synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling followed by an N-arylation sequence, starting from a 3-iodo-indazole derivative. nih.gov This highlights the utility of halogenated indazoles in building complex, multi-substituted heterocyclic systems.
Application in Diversity-Oriented Synthesis and Combinatorial Library Generation for Research
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and identify new drug leads. nih.gov this compound is an excellent scaffold for DOS and the generation of combinatorial libraries due to its multiple, orthogonally reactive sites. researchgate.net
The key features of this compound that make it suitable for library generation are:
C5-Iodo Position: This site allows for a wide range of C-C and C-N bond-forming reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the introduction of a diverse set of building blocks. nih.govnih.gov
N1-Hydrido Position: The nitrogen atom can be readily functionalized through alkylation, acylation, or arylation, adding another vector of diversity. mdpi.com
C7-Fluoro Position: While the C-F bond is relatively strong, it can potentially undergo nucleophilic aromatic substitution (SNAr) under specific conditions or with appropriately activated substrates, offering another point for diversification. More commonly, its presence provides specific electronic and steric properties to the library members.
By systematically varying the reactants at each of these positions, large libraries of unique indazole derivatives can be rapidly synthesized. For instance, a library could be generated by reacting the C5-iodo position with a set of 50 different boronic acids, followed by reacting the N1-position with a set of 50 different alkyl halides, resulting in a library of 2,500 distinct compounds. Such libraries are invaluable resources for high-throughput screening campaigns to identify novel bioactive molecules. nih.gov
Exploration as Molecular Probes and Tool Compounds for Biological Pathway Investigation
Molecular probes are essential tools for chemical genetics and cell biology, used to investigate and perturb biological pathways. nih.gov The this compound scaffold is a promising starting point for the development of such probes.
The fluorine atom at the 7-position is particularly valuable for this application. The 19F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift range, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcfplus.cz Incorporating a fluorine atom into a molecule allows for 19F-NMR studies, which can be used to monitor binding events with proteins or other macromolecules in a complex biological milieu with minimal background signal. nih.govpharma-industry-review.com This makes this compound and its derivatives attractive candidates for fragment-based screening and for studying drug-target interactions.
Furthermore, the scaffold can be elaborated to create more sophisticated probes:
Affinity Probes: The iodo group can be replaced with a reactive group (e.g., an acrylamide) or a photo-activatable cross-linker to create covalent probes that can permanently label their biological target, facilitating target identification and validation.
Fluorescent Probes: A fluorophore can be attached at the 5-position (via coupling) or the 1-position to create probes for use in fluorescence microscopy and other imaging techniques.
Paramagnetic Probes: As demonstrated with other indazole derivatives, a paramagnetic tag like TEMPO can be attached to study molecular recognition and ligand binding via paramagnetic relaxation enhancement (PRE) NMR experiments. nih.gov
Research into Molecular Binding Mechanisms with Biological Macromolecules (e.g., Protein Kinases)
Indazole derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry, particularly as inhibitors of protein kinases. researchgate.netnih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.govgoogle.com The indazole core is an effective "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site. nih.gov
Research into the binding mechanisms of this compound derivatives focuses on understanding how the specific substituents influence affinity and selectivity.
The 7-Fluoro Group: The highly electronegative fluorine atom can form favorable orthogonal multipolar interactions with the protein backbone or engage in hydrogen bonds with specific amino acid residues like lysine. nih.gov It can also displace water molecules from binding pockets and improve membrane permeability, enhancing the compound's pharmacokinetic properties.
The 5-Iodo Group: While iodine itself can form halogen bonds with electron-donating residues in the binding pocket, it is primarily used as a synthetic handle. In structure-based drug design, the 5-position is a key vector for introducing substituents that can extend into the solvent-exposed region or deeper into specific sub-pockets of the kinase active site. By replacing the iodine with various functional groups via cross-coupling, researchers can optimize van der Waals contacts, form additional hydrogen bonds, and modulate the compound's physicochemical properties to achieve high potency and selectivity for a specific kinase target. researchgate.netmdpi.com
Molecular modeling and X-ray crystallography studies on related fluorinated indazole kinase inhibitors provide detailed insights into these binding interactions, guiding the rational design of new, more effective therapeutic agents based on the this compound scaffold. tandfonline.comresearchgate.net
Future Research Directions and Methodological Perspectives
Innovations in Sustainable and Catalytic Synthesis of Halogenated Indazoles
The synthesis of halogenated indazoles is moving towards more sustainable and efficient catalytic methods. Traditional synthetic routes often involve harsh conditions or the use of toxic reagents like bromine (Br₂) wikipedia.orgmdpi.com. Future research will likely focus on "green" chemistry principles, including atom economy, use of environmentally benign solvents, and energy efficiency.
Recent breakthroughs include metal-free, regioselective halogenation of 2H-indazoles in aqueous solutions, which offers an eco-friendly alternative to conventional methods. nih.gov Another sustainable approach is the use of ultrasound-assisted synthesis, which can significantly shorten reaction times and improve yields under mild conditions. wikipedia.orgmdpi.com Electrochemical methods are also emerging as a powerful tool for the sustainable synthesis of halogenated compounds, offering high control and reducing the need for chemical oxidants. rsc.orgacs.org
Transition-metal catalysis remains a cornerstone of indazole synthesis, with ongoing innovations aimed at improving efficiency and selectivity. mt.comcrystallizationsystems.com Catalytic systems involving rhodium, copper, palladium, and cobalt facilitate C-H activation and annulation sequences, providing atom-economical pathways to functionalized indazoles. crystallizationsystems.comvdu.ltmt.com Future work will likely explore more abundant and less toxic metal catalysts and develop more robust catalytic cycles.
Table 1: Comparison of Modern Catalytic Strategies for Halogenated Indazole Synthesis
| Catalytic Strategy | Key Features | Advantages | Relevant Research |
|---|---|---|---|
| Metal-Free Halogenation | Uses reagents like N-halosuccinimides (NXS) in green solvents (e.g., water). | Avoids toxic metal catalysts, environmentally friendly, high regioselectivity. | nih.gov |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the reaction. | Short reaction times, mild conditions, high efficiency, good selectivity. | wikipedia.orgmdpi.com |
| Electrochemical Synthesis | Uses electrical current to drive reactions. | High degree of control, reduces waste, avoids stoichiometric chemical reagents. | rsc.orgacs.org |
| Transition-Metal Catalysis | Utilizes catalysts like Rh, Pd, Cu, Co for C-H activation/annulation. | High atom economy, functional group tolerance, access to complex derivatives. | crystallizationsystems.comvdu.ltmt.com |
Development of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
To optimize the synthesis of complex molecules like 7-Fluoro-5-iodo-1H-indazole, a deep understanding of reaction kinetics, intermediates, and pathways is crucial. Process Analytical Technology (PAT), a framework encouraged by the FDA, aims to achieve this by monitoring critical process parameters in real-time. wikipedia.orgvdu.ltmt.com Future research will increasingly integrate advanced spectroscopic techniques for the in-situ (in the reaction mixture) monitoring of indazole synthesis.
In-situ FTIR and Raman Spectroscopy : These vibrational spectroscopy techniques are powerful tools for real-time reaction analysis. youtube.commdpi.com By inserting a probe directly into the reaction vessel, chemists can track the concentration of reactants, products, and intermediates by observing their characteristic spectral peaks over time. mdpi.comcrystallizationsystems.com For the synthesis of this compound, this would allow for precise determination of reaction endpoints, identification of transient intermediates, and optimization of conditions to minimize by-product formation. Raman spectroscopy is particularly advantageous for monitoring crystallization processes and identifying different polymorphic forms, which is critical for pharmaceutical applications. mt.comacs.orgresearchgate.net
In-situ NMR Spectroscopy : While traditionally an offline tool for structural elucidation, advances in NMR technology are enabling its use for real-time kinetic studies. rsc.orgrsc.org Techniques like Compressed Sensing (CS)-NMR can dramatically reduce acquisition times, making it possible to follow the course of a reaction inside the NMR spectrometer. americanpharmaceuticalreview.comaip.org This could provide detailed mechanistic insights into the formation of the indazole ring and the introduction of the halogen substituents.
The integration of these PAT tools will facilitate a shift from conventional batch processing to more controlled and reproducible manufacturing, aligning with the principles of Quality by Design (QbD). vdu.ltmt.com
Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Synthesis and Scaffold Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery. rsc.org For a scaffold like this compound, these computational tools offer powerful new research directions.
Predictive Chemical Synthesis : ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, or even propose entire retrosynthetic pathways for a target molecule. rsc.org This can significantly reduce the number of trial-and-error experiments required, saving time and resources. Companies and academic consortia are actively developing these tools to make synthesis planning more data-driven. rsc.org
Scaffold Design and Hopping : Deep learning and generative models can design novel molecules de novo or modify existing scaffolds to optimize their properties. rsc.org For instance, an AI model could take the this compound core and generate new derivatives predicted to have enhanced biological activity or improved physicochemical properties. This includes "scaffold hopping," where the model designs structurally different molecules that retain the key binding features of the original, which is a powerful strategy for navigating patent landscapes and discovering novel drug candidates. rsc.orgyoutube.com ML is also used to analyze structure-activity relationships, helping to decipher which molecular features are critical for a desired effect, such as drug-target residence time. aip.org
Table 2: Applications of AI/ML in Indazole Chemistry
| AI/ML Application | Description | Potential Impact on this compound |
|---|---|---|
| Retrosynthesis Planning | AI algorithms propose step-by-step synthetic routes to a target molecule. | Faster development of efficient and novel synthesis pathways. |
| Reaction Outcome Prediction | ML models predict the product, yield, and by-products of a given set of reactants and conditions. | Optimization of reaction conditions with fewer experiments. |
| Scaffold Hopping | Generative models design new molecular scaffolds that mimic the function of a known active compound. | Discovery of novel, patentable derivatives with similar or improved biological profiles. |
| Property Prediction | Models predict physicochemical properties, biological activity, and toxicity. | Prioritization of synthetic targets and design of molecules with better drug-like properties. |
Exploration of Novel C-H Functionalization Strategies for Complex Indazole Derivatives
Direct C-H functionalization has emerged as one of the most efficient and atom-economical strategies in modern organic synthesis. It allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-X (where X is a heteroatom) bonds, avoiding the need for pre-functionalized starting materials. For the indazole scaffold, C-H functionalization offers a powerful way to build molecular complexity. vdu.ltmt.com
Future research will focus on developing novel C-H functionalization methods with improved selectivity and broader substrate scope. While significant progress has been made, particularly with transition-metal catalysis (e.g., Rh, Pd, Ru), challenges remain in controlling regioselectivity, especially for complex substrates. vdu.ltamericanpharmaceuticalreview.com
One promising avenue is the development of "traceless directing groups." rsc.org These are groups that can be temporarily installed on a molecule to direct a catalyst to a specific C-H bond and are then removed in the same reaction pot, leaving no trace. This strategy combines the high selectivity of directed reactions with the efficiency of a one-pot process. rsc.org Another area of intense research is late-stage functionalization, where C-H activation is used to modify complex, drug-like molecules in the final steps of a synthesis. acs.org This allows for the rapid generation of a library of analogues from a common advanced intermediate, which is invaluable for medicinal chemistry programs.
Expanding the Scope of Research Applications in Chemical Biology and Materials Science
The unique electronic properties conferred by the fluorine and iodine substituents, combined with the versatile indazole scaffold, make this compound and related compounds highly attractive for applications beyond traditional medicinal chemistry.
Chemical Biology : Halogenated indazoles are privileged scaffolds in drug discovery, known to interact with a variety of biological targets. They are particularly prominent as kinase inhibitors for cancer therapy. The iodine atom in this compound is particularly useful as a handle for further chemical modification via cross-coupling reactions, allowing it to serve as a versatile building block for creating libraries of potential drug candidates. Furthermore, the indazole core itself can exhibit fluorescence, opening up possibilities for developing these compounds as biological probes or imaging agents to study cellular processes.
Materials Science : The application of halogenated indazoles in materials science is a burgeoning field. researchgate.net Halogenated aromatic compounds are known to have interesting optoelectronic properties, and indazole derivatives are being explored as components of dyes and other functional materials. wikipedia.orgmdpi.com The ability to tune the electronic properties through substitution on the indazole ring makes them promising candidates for organic light-emitting diodes (OLEDs), sensors, or other advanced materials. The inherent fluorescence of some 2-aryl-2H-indazoles further supports their potential in developing novel fluorophores for a range of material applications.
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 7-Fluoro-5-iodo-1H-indazole, and what parameters critically influence reaction yields?
- Methodology :
- Cyclization of hydrazines/hydrazones : Utilize substituted precursors (e.g., 5-iodo-7-fluoro-phenylhydrazine) under acidic or thermal conditions. Adjust reaction time and temperature to optimize ring closure .
- Halogenation : Sequential fluorination and iodination steps may require careful control of electrophilic substitution conditions (e.g., using NaI/oxidizing agents for iodination). Monitor stoichiometry to avoid over-halogenation .
- Catalytic cross-coupling : For late-stage modifications, employ palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce substituents while preserving the indazole core .
Q. How should researchers validate the purity and structural identity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm substituent positions via - and -NMR chemical shifts. Compare with PubChem data for analogous indazoles (e.g., 7-Fluoro-1-methyl-1H-indazol-3-amine) .
- Mass spectrometry (MS) : Verify molecular ion peaks ([M+H]) and isotopic patterns (iodine’s distinct / signature) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Precautions :
- GHS compliance : Refer to hazard statements (e.g., H315, H319, H335) for similar halogenated indazoles. Use fume hoods, gloves, and eye protection .
- Storage : Keep sealed in dry, dark conditions at 2–8°C to prevent degradation .
- Waste disposal : Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can contradictory data on the biological activity of halogenated indazoles be systematically resolved?
- Approach :
- Structure-activity relationship (SAR) analysis : Compare substituent effects using databases (e.g., PubChem) or computational tools (e.g., molecular docking). For example, 5-iodo substitution may enhance kinase inhibition compared to bromo analogs .
- Experimental replication : Standardize assay conditions (e.g., cell lines, IC measurements) to isolate variables. Cross-reference with studies on 5-Chloro-7-fluoro-1H-indazole for methodological consistency .
- Meta-analysis : Apply statistical frameworks (e.g., Bayesian modeling) to reconcile discrepancies in reported yields or bioactivity .
Q. What strategies optimize cross-coupling reactions involving the iodine substituent in this compound?
- Optimization steps :
- Catalyst selection : Use Pd(PPh) or PdCl(dppf) for Suzuki couplings. The iodine atom’s leaving-group ability facilitates aryl-aryl bond formation .
- Solvent/base systems : Employ polar aprotic solvents (e.g., DMF) with weak bases (KCO) to enhance reactivity without degrading the indazole core .
- Kinetic monitoring : Track reaction progress via TLC or GC-MS to prevent over-coupling or byproduct formation .
Q. How do electronic effects of fluorine and iodine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Mechanistic insights :
- Fluorine’s electron-withdrawing effect : Activates the indazole ring for NAS at positions ortho/para to the fluorine. This can direct nucleophiles to the 4- or 6-positions .
- Iodine’s steric and electronic contributions : While iodine is weakly deactivating, its large atomic radius may sterically hinder reactions at the 5-position. Computational modeling (DFT) can predict regioselectivity .
- Comparative studies : Benchmark against 5-Bromo-7-iodo-1H-indazole to evaluate halogen-specific reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
